1-(2-Bromoethyl)pyrrolidine

Catalog No.
S763757
CAS No.
54035-94-8
M.F
C6H12BrN
M. Wt
178.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-Bromoethyl)pyrrolidine

CAS Number

54035-94-8

Product Name

1-(2-Bromoethyl)pyrrolidine

IUPAC Name

1-(2-bromoethyl)pyrrolidine

Molecular Formula

C6H12BrN

Molecular Weight

178.07 g/mol

InChI

InChI=1S/C6H12BrN/c7-3-6-8-4-1-2-5-8/h1-6H2

InChI Key

SAVGSSSLZPLNLG-UHFFFAOYSA-N

SMILES

C1CCN(C1)CCBr

Canonical SMILES

C1CCN(C1)CCBr

As a Building Block for Synthesis:

-(2-Bromoethyl)pyrrolidine can serve as a valuable building block in organic synthesis due to its functional groups: a reactive bromoethyl moiety and a nitrogen atom within a five-membered ring. The bromoethyl group can participate in various substitution and elimination reactions, allowing for the introduction of diverse functionalities into the molecule. Additionally, the nitrogen atom can act as a nucleophile in reactions like alkylation and acylation, further expanding its synthetic utility.

Applications in Medicinal Chemistry:

The unique structure of 1-(2-bromoethyl)pyrrolidine has led to its exploration in the development of potential therapeutic agents. Studies have shown its potential as a scaffold for the design of molecules targeting various diseases, including:

  • Neurodegenerative diseases: 1-(2-Bromoethyl)pyrrolidine derivatives have been investigated for their potential to inhibit the enzyme acetylcholinesterase, which is implicated in Alzheimer's disease and other neurodegenerative conditions [].
  • Cancer: Researchers have explored the use of 1-(2-bromoethyl)pyrrolidine derivatives as potential antitumor agents, with some showing promising cytotoxicity against various cancer cell lines [].

1-(2-Bromoethyl)pyrrolidine is a chemical compound characterized by its unique structure, which consists of a pyrrolidine ring substituted with a bromoethyl group. Its molecular formula is C6H12BrNC_6H_{12}BrN, and it has a molecular weight of approximately 190.07 g/mol. The compound is typically encountered as a colorless to light yellow liquid, and it is known for its reactivity due to the presence of the bromoethyl moiety, which can participate in various

1-(2-Bromoethyl)pyrrolidine readily undergoes nucleophilic substitution reactions due to the electrophilic nature of the bromoethyl group. Key reactions include:

  • Nucleophilic Substitution: The compound can react with nucleophiles, such as amines or alcohols, leading to the formation of new alkylated products.
  • Electrophilic Aromatic Substitution: It can also participate in electrophilic substitution reactions when treated with strong electrophiles.
  • Cyclization Reactions: The compound may undergo cyclization under specific conditions, forming more complex cyclic structures.

These reactions are significant for synthesizing various derivatives that possess distinct biological activities or serve as intermediates in organic synthesis .

1-(2-Bromoethyl)pyrrolidine exhibits notable biological activities. Research indicates that compounds with similar structures often show potential as:

  • Anticancer Agents: Some derivatives have been studied for their ability to inhibit cancer cell proliferation.
  • Neuroactive Compounds: The pyrrolidine ring is associated with neuroactive properties, making it a candidate for further pharmacological exploration.
  • Antimicrobial Activity: Certain derivatives have demonstrated antimicrobial properties against various pathogens.

The specific biological activity of 1-(2-Bromoethyl)pyrrolidine itself requires further investigation to establish its efficacy and safety profiles .

Several methods exist for synthesizing 1-(2-Bromoethyl)pyrrolidine:

  • Alkylation of Pyrrolidine: One common approach involves the alkylation of pyrrolidine using 2-bromoethanol in the presence of a base, facilitating the formation of the desired compound.
    text
    Pyrrolidine + 2-Bromoethanol → 1-(2-Bromoethyl)pyrrolidine
  • Microwave-Assisted Synthesis: Recent studies have explored microwave-assisted synthesis techniques that enhance reaction rates and yields, providing an efficient alternative to traditional methods .
  • Catalytic Methods: Utilizing specific catalysts can improve selectivity and yield during the synthesis process, allowing for more controlled reactions .

1-(2-Bromoethyl)pyrrolidine finds applications in various fields:

  • Pharmaceutical Intermediates: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders and cancer.
  • Chemical Research: Used in laboratories for studying reaction mechanisms and developing new synthetic methodologies.
  • Material Science: Potential applications in creating novel materials through polymerization processes involving pyrrolidine derivatives.

Studies on 1-(2-Bromoethyl)pyrrolidine's interactions focus on its reactivity with biological macromolecules and small molecules. Key areas include:

  • Protein Binding Studies: Understanding how this compound interacts with proteins can provide insights into its potential therapeutic effects.
  • Metabolic Pathway Analysis: Investigating how the compound is metabolized in biological systems helps in predicting its pharmacokinetics and toxicity.

These studies are essential for evaluating the safety and efficacy of compounds derived from 1-(2-Bromoethyl)pyrrolidine .

Several compounds share structural similarities with 1-(2-Bromoethyl)pyrrolidine. Here are some notable examples:

Compound NameStructure TypeUnique Features
1-(2-Chloroethyl)pyrrolidineChlorinated analogExhibits different reactivity patterns due to chlorine substitution.
N-MethylpyrrolidineMethylated pyrrolidineKnown for neuroactive properties; lacks halogen functionality.
3-(Bromomethyl)pyrrolidineBrominated derivativePotentially different biological activities compared to 1-(2-Bromoethyl) variant.

Each compound presents unique properties that make them suitable for distinct applications while highlighting the uniqueness of 1-(2-Bromoethyl)pyrrolidine in terms of its specific reactivity and potential biological activity .

XLogP3

1.8

Wikipedia

1-(2-Bromoethyl)pyrrolidine

Dates

Modify: 2023-08-15

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